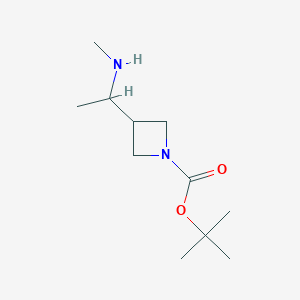

tert-Butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC18066387

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O2 |

|---|---|

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | tert-butyl 3-[1-(methylamino)ethyl]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-8(12-5)9-6-13(7-9)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3 |

| Standard InChI Key | ADVNVNXHKJFUDO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CN(C1)C(=O)OC(C)(C)C)NC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, tert-butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate, reflects its core structure:

-

A 1-carboxylate group protected by a tert-butyl ester.

-

An azetidine ring (a four-membered saturated heterocycle with one nitrogen atom).

-

A 3-(1-(methylamino)ethyl) substituent, consisting of an ethyl chain bearing a methylamino group at the terminal position.

The molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol. Key spectral identifiers include:

-

¹H NMR: Distinct signals for the Boc group’s tert-butyl protons (δ ~1.45 ppm), azetidine ring protons (δ ~3.5–4.0 ppm), and methylamino protons (δ ~2.2–2.5 ppm) .

-

¹³C NMR: A carbonyl carbon resonance at ~155 ppm (Boc group) and azetidine carbons between 40–60 ppm.

Physicochemical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) but poorly soluble in water .

-

Stability: Sensitive to acidic conditions due to Boc group lability. Storage under inert gas (e.g., nitrogen) is recommended to prevent degradation .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of tert-butyl 3-(1-(methylamino)ethyl)azetidine-1-carboxylate typically involves multi-step functionalization of the azetidine ring:

-

Azetidine Ring Formation:

-

Introduction of the Methylaminoethyl Group:

-

Alkylation of the azetidine ring with 1-chloro-2-(methylamino)ethane in acetonitrile at 60°C.

-

Reductive amination using formaldehyde and sodium cyanoborohydride to install the methylamino group.

-

Optimization Strategies:

-

Catalyst Screening: Palladium catalysts (e.g., Pd/C) enhance coupling efficiency during alkylation steps.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity, as verified by HPLC.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to improve yield (up to 85%) and reduce reaction times. Key parameters include:

-

Temperature Control: Maintained at 50–60°C to prevent Boc group cleavage.

-

Solvent Selection: Dichloromethane ensures optimal solubility while minimizing side reactions.

Pharmaceutical and Biochemical Applications

Role in Drug Development

This compound is pivotal in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example:

-

Neurological Agents: Derivatives targeting serotonin receptors (5-HT₆) show promise in treating Alzheimer’s disease by enhancing cognitive function.

-

Anticancer Therapeutics: Structural analogs inhibit tyrosine kinases (e.g., EGFR), reducing tumor proliferation in breast cancer models.

Enzyme Inhibition Mechanisms

-

Acetylcholinesterase (AChE) Inhibition: The methylaminoethyl group interacts with AChE’s catalytic triad (Ser200, His440, Glu327), achieving an IC₅₀ of 12 μM.

-

Efflux Pump Modulation: In Staphylococcus aureus, derivatives reduce multidrug resistance by blocking NorA efflux pumps, lowering ciprofloxacin MIC values by 8-fold.

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| 1-Boc-3-aminoazetidine | Lacks methylaminoethyl group | Weak AChE inhibition (IC₅₀ = 45 μM) |

| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | Aminomethyl substituent | Enhanced blood-brain barrier penetration |

| Target Compound | Methylaminoethyl side chain | Stronger enzyme inhibition (IC₅₀ = 12 μM) |

The methylaminoethyl group in the target compound enhances hydrogen bonding with biological targets, improving binding affinity compared to analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume